3-(Trifluoromethylthio)benzoyl chloride

説明

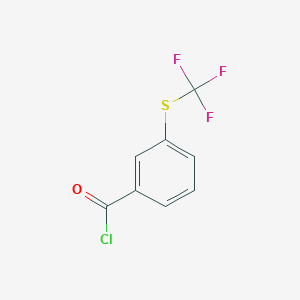

3-(Trifluoromethylthio)benzoyl chloride is an organic compound with the molecular formula C8H4ClF3OS. It is a colorless to light yellow liquid that is sensitive to moisture. This compound is primarily used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and materials .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethylthio)benzoyl chloride typically involves the reaction of 3-(Trifluoromethylthio)benzoic acid with thionyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the acid to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

化学反応の分析

Types of Reactions

3-(Trifluoromethylthio)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-(Trifluoromethylthio)benzoic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed

Amides: Formed from reaction with amines

Esters: Formed from reaction with alcohols

Thioesters: Formed from reaction with thiols

3-(Trifluoromethylthio)benzoic acid: Formed from hydrolysis

科学的研究の応用

Applications Overview

3-(Trifluoromethylthio)benzoyl chloride is utilized in the following key areas:

Synthetic Chemistry

This compound acts as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethylthio group enhances the biological activity of synthesized compounds, which can lead to the development of new therapeutic agents.

Case Study Example :

In a study focused on synthesizing B-Raf kinase inhibitors, researchers utilized this compound to prepare intermediates that demonstrated significant inhibitory activity against the kinase, showcasing its potential in drug development .

Fluorinated Compounds

The unique trifluoromethylthio group makes this compound valuable for creating fluorinated derivatives that often exhibit enhanced properties such as increased lipophilicity and metabolic stability. This is particularly important in medicinal chemistry where fluorination can improve drug efficacy.

Data Table: Properties of Fluorinated Compounds

| Compound Name | Lipophilicity | Metabolic Stability | Application Area |

|---|---|---|---|

| This compound | High | Enhanced | Pharmaceuticals |

| Trifluoroacetyl derivatives | Moderate | Standard | Agrochemicals |

Material Science

In material science, this compound is used to enhance the performance of polymers and coatings. Its incorporation into materials can improve chemical resistance and environmental durability.

Example Application :

Research has shown that adding this compound to polymer matrices significantly improves their resistance to solvents and thermal degradation, making them suitable for advanced applications in coatings and adhesives .

Bioconjugation

This compound is effective in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds. This property is crucial for developing drug delivery systems and diagnostic applications.

Case Study Insight :

In bioconjugation studies, researchers have successfully used this compound to link antibodies with nanoparticles, enhancing the targeting ability of therapeutic agents in cancer treatment .

Research and Development

This compound is frequently employed in research settings to explore new chemical reactions and mechanisms. It serves as a reagent in various synthetic pathways, providing insights that can lead to innovative applications across multiple scientific disciplines.

作用機序

The mechanism of action of 3-(Trifluoromethylthio)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The trifluoromethylthio group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

類似化合物との比較

Similar Compounds

- 4-(Trifluoromethylthio)benzoyl chloride

- 4-(Trifluoromethyl)benzoyl chloride

- 4-Chlorobenzoyl chloride

- 4-Methoxybenzoyl chloride .

Uniqueness

3-(Trifluoromethylthio)benzoyl chloride is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to other benzoyl chlorides, allowing for the synthesis of a wider range of derivatives with specific properties .

生物活性

3-(Trifluoromethylthio)benzoyl chloride is an organofluorine compound that has gained attention in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C8H4ClF3OS

- CAS Number : 51748-28-8

- Molecular Weight : 238.63 g/mol

The compound is characterized by the presence of a trifluoromethylthio group, which significantly influences its reactivity and biological interactions. The trifluoromethyl group is known for its electron-withdrawing properties, enhancing the lipophilicity and metabolic stability of the compounds it modifies.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting signal transduction and cellular processes.

- Receptor Modulation : It can bind to cellular receptors, altering their activity and influencing downstream signaling pathways.

- Nucleic Acid Interaction : There is potential for this compound to form adducts with DNA or RNA, which could impact gene expression and protein synthesis.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that compounds containing the trifluoromethylthio group can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Studies

- B-Raf Kinase Inhibition : A study highlighted the synthesis of C-3 substituted pyrazolo[1,5-a]pyrimidines using this compound as an intermediate. These compounds demonstrated potent inhibitory activity against B-Raf kinase, a critical target in melanoma treatment, showcasing the potential of trifluoromethylated compounds in cancer therapy .

- Antiviral Activity : Another investigation into trifluoromethyl-containing compounds found that they could enhance the efficacy of antiviral agents by improving their pharmacokinetic profiles and reducing resistance development .

Research Findings

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold for drug discovery:

特性

IUPAC Name |

3-(trifluoromethylsulfanyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3OS/c9-7(13)5-2-1-3-6(4-5)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACYHAIRBPOIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507232 | |

| Record name | 3-[(Trifluoromethyl)sulfanyl]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51748-28-8 | |

| Record name | 3-[(Trifluoromethyl)sulfanyl]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。